Xylyloxyacetate 2-(xylyloxy)ethyl ester
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Overview
Description
Xylyloxyacetate 2-(xylyloxy)ethyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances and flavors. This particular compound is synthesized through the esterification process, where a carboxylic acid reacts with an alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Xylyloxyacetate 2-(xylyloxy)ethyl ester can be synthesized through the esterification of xylyloxyacetic acid with 2-(xylyloxy)ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. This method uses a packed bed reactor where the reactants are continuously fed, and the ester product is continuously removed. This approach increases the efficiency and yield of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Xylyloxyacetate 2-(xylyloxy)ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4) are used to facilitate the transesterification reaction.
Major Products Formed
Hydrolysis: Xylyloxyacetic acid and 2-(xylyloxy)ethanol.
Reduction: Corresponding alcohols.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Xylyloxyacetate 2-(xylyloxy)ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of xylyloxyacetate 2-(xylyloxy)ethyl ester involves its interaction with specific molecular targets and pathways:
Ester Hydrolysis: The ester bond is cleaved by esterases, resulting in the formation of the corresponding carboxylic acid and alcohol.
Reduction: The ester is reduced to alcohols through the transfer of hydride ions from the reducing agent.
Transesterification: The alkoxy group of the ester is exchanged with another alcohol, facilitated by a catalyst.
Comparison with Similar Compounds
Xylyloxyacetate 2-(xylyloxy)ethyl ester can be compared with other esters such as ethyl acetate and methyl butyrate:
Ethyl Acetate: Commonly used as a solvent in various applications.
Methyl Butyrate: Known for its fruity odor and used in flavorings and fragrances.
Similar Compounds
Ethyl Acetate: CH3COOCH2CH3
Methyl Butyrate: CH3CH2CH2COOCH3
Butyl Propionate: CH3CH2CH2COOCH2CH2CH3
Properties
CAS No. |
63904-86-9 |
---|---|
Molecular Formula |
C20H24O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)ethyl 2-(3,5-dimethylphenoxy)acetate |
InChI |
InChI=1S/C20H24O4/c1-14-7-15(2)10-18(9-14)22-5-6-23-20(21)13-24-19-11-16(3)8-17(4)12-19/h7-12H,5-6,13H2,1-4H3 |
InChI Key |
MKBODKOSQWXBNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCOC(=O)COC2=CC(=CC(=C2)C)C)C |
Origin of Product |
United States |
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